molecular formula C15H16FN3O3 B2979035 8-(3-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021073-58-4

8-(3-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2979035
CAS RN: 1021073-58-4
M. Wt: 305.309
InChI Key: JGWPFHSIVCBGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound that has shown potential for scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Pharmacology and Medicinal Chemistry

The synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione offers a facile pathway to N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins) . These hydantoins constitute a privileged class of heterocyclic scaffolds with pharmacological interest . Although the hydantoin ring itself lacks biological activity, specific derivatives exhibit therapeutic potential. Notable applications include:

Agricultural Chemistry

Spirotetramat, a related compound, has gained attention as a second-generation insecticide. Its chemical structure, cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate, makes it effective and safe for crops . Research in this field explores its insecticidal properties, mode of action, and environmental impact.

Molecular Biology and Cell Signaling

Interestingly, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Compound 8) has been identified as a promising RIPK1 inhibitor . Molecular docking studies suggest that its benzyl groups interact with a hydrophobic pocket, inhibiting abnormal Ca2+ release and influencing cell fate .

Future Directions

: Necroptosis inhibitors: mechanisms of action and therapeutic potential : On the supramolecular outcomes of fluorination of cyclohexane-5-spirohydantoin derivatives : Synthesis and structure–activity relationship studies on novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives as anticonvulsant agents

properties

IUPAC Name

8-(3-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c1-18-13(21)15(17-14(18)22)5-7-19(8-6-15)12(20)10-3-2-4-11(16)9-10/h2-4,9H,5-8H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWPFHSIVCBGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC=C3)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

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